molecular formula C15H17NO B14407603 3,3-Dimethyl-1-(quinolin-2-yl)butan-2-one CAS No. 83319-24-8

3,3-Dimethyl-1-(quinolin-2-yl)butan-2-one

Cat. No.: B14407603
CAS No.: 83319-24-8
M. Wt: 227.30 g/mol
InChI Key: KRZDCGFXFLDWIP-UHFFFAOYSA-N
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Description

3,3-Dimethyl-1-(quinolin-2-yl)butan-2-one is an organic compound that features a quinoline ring attached to a butanone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethyl-1-(quinolin-2-yl)butan-2-one can be achieved through several methods. One common approach involves the reaction of 3,3-dimethyl-2-butanone with quinoline under specific conditions. The reaction typically requires a catalyst and may involve heating to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethyl-1-(quinolin-2-yl)butan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinolinone derivatives, alcohols, and substituted quinoline compounds .

Scientific Research Applications

3,3-Dimethyl-1-(quinolin-2-yl)butan-2-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,3-Dimethyl-1-(quinolin-2-yl)butan-2-one involves its interaction with specific molecular targets and pathways. The quinoline ring structure allows it to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the combination of the quinoline ring and the butanone structure. This dual functionality allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities .

Properties

CAS No.

83319-24-8

Molecular Formula

C15H17NO

Molecular Weight

227.30 g/mol

IUPAC Name

3,3-dimethyl-1-quinolin-2-ylbutan-2-one

InChI

InChI=1S/C15H17NO/c1-15(2,3)14(17)10-12-9-8-11-6-4-5-7-13(11)16-12/h4-9H,10H2,1-3H3

InChI Key

KRZDCGFXFLDWIP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)CC1=NC2=CC=CC=C2C=C1

Origin of Product

United States

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